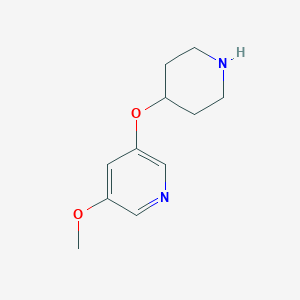

3-Methoxy-5-(piperidin-4-yloxy)pyridine

Description

Significance of Pyridine-Containing Heterocycles in Drug Design

The pyridine (B92270) ring, an aromatic heterocycle, is a versatile and privileged scaffold in medicinal chemistry. nih.gov Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological relevance. nih.gov The nitrogen atom in the pyridine ring enhances its physicochemical properties, allowing it to act as a hydrogen bond acceptor and to form salts, which can improve the solubility and bioavailability of drug molecules.

Pyridine and its derivatives are integral components of many FDA-approved drugs across a wide range of therapeutic areas. nih.govresearchgate.net Analysis of drugs approved between 2014 and 2023 revealed 54 agents containing a pyridine ring. nih.gov These drugs are used to treat a variety of conditions, including cancer, central nervous system (CNS) disorders, infections, and rare diseases. nih.govrsc.org Notable examples of pyridine-containing drugs include omeprazole (B731) (an antiulcer agent), isoniazid (B1672263) (an antitubercular drug), and abemaciclib (B560072) (an anticancer agent). nih.govresearchgate.net The ability of the pyridine scaffold to be readily functionalized allows chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects. nih.gov

Therapeutic Areas of Pyridine-Containing Drugs Approved by US FDA (2014-2023)

| Therapeutic Category | Number of Approved Drugs | Percentage of Total |

|---|---|---|

| Anticancer | 18 | 33% |

| Central Nervous System (CNS) | 11 | 20% |

| Rare Conditions | 6 | 11% |

| Hematopoietic System | 5 | 9% |

| Others (e.g., Antibiotics, Antivirals) | 14 | 27% |

Role of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine scaffold, the saturated counterpart to pyridine, is one of the most common heterocyclic rings found in pharmaceuticals. arizona.edunih.gov This saturated, six-membered nitrogen-containing ring is a key building block in the synthesis of a wide variety of medicinal agents and natural alkaloids. arizona.eduresearchgate.net Its three-dimensional, flexible conformation allows it to interact with biological targets in a sterically defined manner, which is crucial for achieving high potency and selectivity. thieme-connect.com

The introduction of piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com Piperidine derivatives have demonstrated a vast range of pharmacological activities, including applications as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. researchgate.net The versatility of the piperidine ring allows for substitution at various positions, enabling chemists to systematically explore structure-activity relationships (SARs) to optimize drug candidates. nbinno.comnbinno.com

Overview of Pyridine-Piperidine Hybrid Structures in Drug Discovery

The combination of pyridine and piperidine moieties into a single hybrid molecule is a common strategy in drug discovery. researchgate.net This approach aims to leverage the distinct properties of both the aromatic pyridine ring and the saturated piperidine ring to create novel compounds with enhanced biological activity. These hybrid structures can interact with multiple binding sites on a biological target or possess a unique combination of properties, such as improved potency, selectivity, and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-methoxy-5-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C11H16N2O2/c1-14-10-6-11(8-13-7-10)15-9-2-4-12-5-3-9/h6-9,12H,2-5H2,1H3 |

InChI Key |

COYWBSRTFBCQLH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CN=C1)OC2CCNCC2 |

Origin of Product |

United States |

The Compound: 3 Methoxy 5 Piperidin 4 Yloxy Pyridine

While the pyridine (B92270) and piperidine (B6355638) scaffolds are well-established in medicinal chemistry, detailed research findings on the specific compound 3-Methoxy-5-(piperidin-4-yloxy)pyridine are not extensively available in the public scientific literature. This compound features a pyridine ring substituted with a methoxy (B1213986) group and a piperidinyloxy group, creating a pyridine-piperidine hybrid linked by an ether bond.

Based on available chemical supplier data, the fundamental properties of this compound have been identified.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2102325-10-8 |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| Synonyms | 3-methoxy-5-piperidin-4-yloxypyridine |

Note: The hydrochloride salt form of this compound is associated with CAS Number 2329047-28-9. bldpharm.com

At present, specific studies detailing the synthesis, biological activity, or therapeutic potential of this compound are not found in the searched scientific databases. Further research would be required to characterize its pharmacological profile and determine its potential applications in medicinal chemistry.

An exploration of the synthetic routes toward this compound and its related analogues reveals a variety of established and modern chemical strategies. The construction of this molecule can be conceptually divided into the formation of its two core heterocyclic structures: the substituted pyridine ring and the piperidine ring. Methodologies for assembling these key components are detailed below.

Molecular Design and Structure Activity Relationship Sar Studies of 3 Methoxy 5 Piperidin 4 Yloxy Pyridine Derivatives

Exploration of Methoxy (B1213986) Group Influence on Activity

The methoxy group (-OCH3) at the 3-position of the pyridine (B92270) ring is a key determinant of the molecule's electronic properties and its ability to form specific interactions within a receptor's binding pocket. While direct SAR studies on the 3-methoxy group of the parent scaffold are limited, research on related substituted pyridine and phenyl derivatives provides valuable insights.

In studies of 3,5-diaryl-2-aminopyridine analogs as ALK2 inhibitors, the strategic placement of methoxy groups on a phenyl ring was found to be critical for potency. Removal of any of the methoxy groups from a 3,4,5-trimethoxyphenyl moiety resulted in a significant decrease in the inhibition of bone morphogenetic protein (BMP). For instance, the removal of one of the 3-methoxy groups led to a 35-fold loss in potency, while removal of the 4-methoxy group decreased activity 10-fold. acs.org This highlights the sensitivity of receptor-ligand interactions to the presence and position of methoxy substituents, which are often involved in forming crucial hydrogen bonds or occupying specific hydrophobic pockets. acs.org

Furthermore, in a series of selective PPARγ modulators, the introduction of a methoxy group at the 4- or 5-position of a 3-pyridyl ring led to improved in vitro potency, whereas a 2-methoxy group was not as effective. nih.gov This demonstrates that the positional isomerism of the methoxy group itself can dictate the biological outcome. The influence of the methoxy group is not solely based on its steric bulk but also on its electronic effects, which can alter the acidity and reactivity of the entire pyridine ring system. researchgate.net

Positional Isomerism and its Impact on Biological Activity (e.g., 3-Methoxy-5- vs. 5-Methoxy-2- and 3-Methoxy-2-)

The arrangement of substituents on the central pyridine ring is a critical factor governing the biological activity of this class of compounds. While direct comparative studies on the 3-methoxy-5-, 5-methoxy-2-, and 3-methoxy-2-(piperidin-4-yloxy)pyridine isomers are not extensively documented in the reviewed literature, the principles of positional isomerism clearly indicate that such structural changes would lead to significant differences in activity.

Similarly, in a different series of compounds, 4- or 5-methoxy derivatives of a pyridine ring showed enhanced potency, while the corresponding 2-methoxy analog did not. nih.gov This suggests that the location of the methoxy group influences how the molecule fits into its binding site and interacts with key residues. The nitrogen atom in the pyridine ring, along with the ether linkage and the piperidine (B6355638) nitrogen, act as key hydrogen bond acceptors, and their relative positioning, dictated by the substitution pattern, is crucial for optimal target engagement.

Structural Modifications of the Piperidine Ring and Associated Bioactivity

The piperidine ring is a versatile component of the 3-methoxy-5-(piperidin-4-yloxy)pyridine scaffold, offering multiple points for modification to fine-tune the compound's pharmacological properties. Its conformation and substitution pattern play a significant role in dictating binding affinity and selectivity.

SAR studies on closely related analogs have shown that the point of attachment to the piperidine ring is critical. In a series of LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, the piperidin-4-yl regioisomer was found to be significantly more favorable for activity than the corresponding piperidin-3-yl analog. nih.gov This highlights the precise geometric requirements of the binding site, where the piperidine ring likely orients the rest of the molecule for optimal interactions.

Furthermore, bioisosteric replacement of the piperidine ring often leads to a decrease in activity. For instance, in a series of choline (B1196258) transporter inhibitors, replacing the piperidine ring with a morpholine (B109124) ring resulted in an approximately 10-fold reduction in potency. nih.gov This suggests that the specific structural and electronic properties of the piperidine nitrogen are important for target interaction.

The nitrogen atom of the piperidine ring is a common site for structural modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and target interactions. The nature of the N-substituent can influence factors such as basicity, lipophilicity, and the ability to form additional interactions within the binding pocket.

In the development of inhibitors for the presynaptic choline transporter, the N-substituent on the piperidine ring had a pronounced effect on activity. Removal of an N-isopropyl group to give the unsubstituted piperidine analog (secondary amine) led to a significant decrease in potency. However, replacing the isopropyl group with a smaller methyl group resulted in an equipotent compound. This indicates that while some degree of N-alkylation is beneficial for activity, larger, bulky groups may not be well-tolerated.

| Compound Modification | Target | Effect on Activity | Reference |

|---|---|---|---|

| Removal of N-isopropyl group (unsubstituted piperidine) | Choline Transporter | Much less active | nih.gov |

| Replacement of N-isopropyl with N-methyl | Choline Transporter | Equipotent | nih.gov |

These findings suggest that the N-substituent can play a role in anchoring the ligand in the binding site or in shielding the piperidine nitrogen from unfavorable interactions. The optimal size and nature of the N-substituent are highly dependent on the specific topology of the target protein.

While specific conformational analysis studies for this compound were not found in the reviewed literature, the principles of conformational restriction are a cornerstone of medicinal chemistry. The biological activity of piperidine-containing drugs is highly dependent on the type and location of substituents on the ring, which in turn influences the conformational equilibrium. nih.gov For instance, the introduction of fluorine atoms into a piperidine ring can stabilize unusual conformers through charge-dipole interactions and hyperconjugation, which can affect biological activity. researchgate.net

Pyridine Ring Substituent Effects Beyond Methoxy

While the 3-methoxy group is a defining feature of the scaffold, modifications at other positions of the pyridine ring have been extensively explored to optimize potency and selectivity. In the context of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors, the 6-position of the pyridine ring proved to be a fruitful site for modification, particularly with substituted phenyl rings. nih.gov

Initial studies showed that an unsubstituted 6-phenyl group provided a baseline level of activity. The introduction of electron-withdrawing and lipophilic substituents at the 4-position of this phenyl ring generally led to a significant enhancement in potency.

Key findings from this study include:

A 4-fluorophenyl group at the 6-position increased potency by approximately 10-fold compared to the unsubstituted phenyl analog.

Further substitution on the phenyl ring at the 2- or 3-position with another fluorine atom was detrimental to activity.

A 4-trifluoromethyl group led to a considerable increase in potency.

A 4-methyl group provided the most potent compound in the series, suggesting that a small, lipophilic group is highly favorable in this position.

Increasing the size of the alkyl group at the 4-position (from methyl to ethyl to isopropyl) resulted in a progressive decrease in activity.

Replacing the 4-methyl group with a 4-methoxy group caused a significant reduction in activity, while a 4-trifluoromethoxy group was well-tolerated.

| Compound (Substituent at 4-position of 6-phenyl ring) | Kᵢ (nM) for LSD1 | Reference |

|---|---|---|

| Unsubstituted (H) | 2300 | nih.gov |

| Fluoro (F) | 220 | nih.gov |

| Trifluoromethyl (CF₃) | 58 | nih.gov |

| Methyl (CH₃) | 29 | nih.gov |

| Ethyl (CH₂CH₃) | 200 | nih.gov |

| Isopropyl (CH(CH₃)₂) | 88 | nih.gov |

| Methoxy (OCH₃) | 740 | nih.gov |

| Trifluoromethoxy (OCF₃) | 46 | nih.gov |

These results clearly demonstrate that the 6-position of the pyridine ring projects into a binding pocket where substituents on an attached phenyl ring can engage in specific interactions. The preference for small, lipophilic groups at the 4-position of the phenyl ring suggests the presence of a well-defined hydrophobic pocket in the target enzyme. nih.gov

Linker Optimizations and Bioisosteric Replacements

Bioisosteric replacement of the ether oxygen can be a useful strategy to modulate a compound's metabolic stability, lipophilicity, and hydrogen bonding capacity. However, in the case of the closely related 3-(piperidin-4-ylmethoxy)pyridine scaffold, replacing the ether linkage with an amino group (-NH-) was found to be highly detrimental to activity. The resulting aminopiperidine analog showed a greatly reduced inhibitory potency against LSD1, with a Kᵢ of 1.2 µM, which is significantly weaker than the most potent ether-linked compounds (Kᵢ = 29 nM). nih.gov

This finding suggests that the ether oxygen may play a critical role in maintaining the optimal conformation of the side chain or may be involved in a crucial hydrogen bond interaction within the active site. It is also possible that the introduction of a more basic amino group at this position leads to unfavorable electrostatic interactions or alters the compound's pharmacokinetic properties in a way that reduces its effective concentration at the target. Further exploration of other bioisosteric replacements for the ether linkage, such as thioethers or methylene (B1212753) groups, would be necessary to fully understand the structural requirements of this linker region.

Scaffold Hopping and Analogue Design Strategies

In the field of medicinal chemistry, the iterative processes of molecular design are pivotal for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Scaffold hopping and analogue design are two key strategies employed to explore the chemical space around a lead compound. These approaches aim to identify new core structures (scaffolds) that maintain or enhance biological activity while offering advantages in terms of synthetic accessibility, intellectual property, or drug-like properties. nih.govunica.it

Analogue design involves making systematic modifications to a known active molecule to understand the structure-activity relationship (SAR). This could include altering substituents, changing ring sizes, or modifying linker units. Scaffold hopping, a more profound modification, involves replacing the central core of the molecule with a structurally different moiety that preserves the essential three-dimensional arrangement of the key pharmacophoric features. nih.govnih.gov This can lead to the discovery of novel chemical series with significantly different physicochemical properties. nih.gov

For derivatives of this compound, these strategies are crucial for optimizing their interaction with biological targets. The exploration of SAR around this core structure has provided valuable insights into which modifications are favorable for activity. For instance, studies on structurally related 3-(piperidin-4-ylmethoxy)pyridine containing compounds, which are potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), have highlighted the importance of the pyridine core and the nature of the linkage to the piperidine ring. nih.gov In one study, replacing the pyridine core with a benzene (B151609) ring resulted in a staggering ~170-fold decrease in potency, underscoring the critical role of the pyridine nitrogen for the compound's activity. nih.gov

Furthermore, the linkage between the pyridine and piperidine moieties is a key determinant of activity. An investigation into these LSD1 inhibitors revealed that changing the ether (-O-) linkage to an amine (-NH-) was highly unfavorable, leading to a significant reduction in inhibitory activity. nih.gov The position of the substituent on the piperidine ring is also crucial; a piperidin-3-yl substituent was found to be significantly less favorable than the piperidin-4-yl group. nih.gov

These findings are instrumental in guiding analogue design. For the this compound scaffold, this suggests that modifications should likely focus on positions other than the core pyridine and the ether linkage.

The following table summarizes the structure-activity relationships for analogues of a related 3-(piperidin-4-ylmethoxy)pyridine core, which can inform the design of novel this compound derivatives.

| Compound | Core Structure | Linkage | Piperidine Substitution | Kᵢ (µM) | Potency vs. Compound 17 |

| 17 | Pyridine | -O- | 4-yl | 0.029 | - |

| 41 | Benzene | -O- | 4-yl | 4.9 | ~170-fold decrease |

| 42 | Pyridine | -O- | 3-yl | 0.650 | Significant decrease |

| 43 | Pyridine | -NH- | 4-yl | 1.2 | Greatly reduced |

Scaffold hopping offers a more transformative approach to modifying the this compound structure. The goal is to replace the pyridine-piperidine ether core with a bioisosteric equivalent that maintains the key binding interactions. An example of a successful scaffold hopping strategy can be seen in the development of novel antitubercular agents, where an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold was successfully replaced by a 2-(quinolin-4-yloxy)acetamide system. nih.gov This strategic hop led to compounds with potent activity against Mycobacterium tuberculosis. nih.gov

Applying this concept to the this compound scaffold, several hopping strategies could be envisioned. For example, the pyridine ring could be replaced by other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even bicyclic systems, with the aim of improving metabolic stability or exploring new binding interactions. nih.gov The piperidine ring could also be a subject for scaffold hopping, potentially being replaced by other cyclic amines like pyrrolidine (B122466) or azepane, or even acyclic linkers, to modulate the flexibility and orientation of the substituent.

In the context of designing novel inhibitors for the presynaptic choline transporter (CHT), SAR studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed a preference for 3-(piperidin-4-yl)oxy substituents over alkyl ether changes. nih.gov This highlights the importance of the piperidine ether moiety for CHT inhibition. Within this series, it was also found that benzylic heteroaromatic amide moieties were the most potent. nih.gov This information can guide both analogue design and scaffold hopping strategies for related molecules targeting CHT.

The table below presents data from the SAR exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) derivatives as CHT inhibitors.

| Compound | Piperidine Ether Modification | Amide Moiety | Potency |

| ML352 (10m) | N-Methylpiperidine ether | Benzylic heteroaromatic amide | Potent |

| 10l | Unsubstituted piperidine ether | Benzylic heteroaromatic amide | Much less active |

| 10n | N-Methylpiperidine at 3-position | Benzylic heteroaromatic amide | Tolerated, but less active |

| 10v | Unsubstituted phenol | Benzylic heteroaromatic amide | Inactive |

Ultimately, the choice of analogue design versus scaffold hopping depends on the specific goals of the drug discovery program. While analogue design allows for fine-tuning of properties and a deeper understanding of SAR, scaffold hopping can unlock entirely new chemical spaces and lead to the discovery of compounds with novel pharmacological profiles. unica.it For the continued development of derivatives based on the this compound core, a combination of both strategies will likely be the most fruitful approach.

Pharmacological Target Identification and Mechanistic Studies

Serotonin (B10506) Receptor Modulation

While direct studies on "3-Methoxy-5-(piperidin-4-yloxy)pyridine" are limited, research into structurally similar compounds, particularly those containing the pyridinyl-piperidine scaffold, has shed light on their potential to modulate serotonin receptors. This is of significant interest in the development of therapies for conditions like migraine. nih.gov

5-HT1F Receptor Agonism and Related Ligands

The 5-HT1F receptor has emerged as a promising target for the acute treatment of migraine, offering a mechanism that is distinct from the vasoconstrictive effects of triptans. nih.gov Research into a series of pyridinylmethylenepiperidine derivatives has identified potent 5-HT1F receptor agonists. One notable compound from this series, 2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide (C5), demonstrated potent agonist activity comparable to the established 5-HT1F agonist lasmiditan. nih.gov In preclinical rodent models of migraine, this compound was effective in inhibiting dural plasma protein extravasation and reducing the expression of c-fos in the trigeminal nucleus caudalis, both key markers of migraine pathology. nih.gov Crucially, these effects were achieved without inducing vasoconstriction, highlighting the potential of this chemical class to offer a safer therapeutic alternative for migraine sufferers, especially those with cardiovascular risk factors. nih.gov

Binding Affinity and Receptor Selectivity Profiling

Detailed binding affinity and selectivity studies for "this compound" are not publicly available. However, for the broader class of piperidine (B6355638) derivatives, structure-activity relationship (SAR) studies have been crucial in identifying compounds with high affinity and selectivity for specific monoamine reuptake transporters, including the serotonin transporter (SERT). nih.gov These studies emphasize how modifications to the amine, the pyridine (B92270) isomer, and substitutions on the aryloxy ring can significantly influence binding affinity and selectivity, leading to the identification of selective serotonin reuptake inhibitors (SRIs), selective norepinephrine (B1679862) reuptake inhibitors (NRIs), and dual SNRIs. nih.gov

Functional Assays in Cellular Models for Receptor Activity

In vitro functional assays are essential to determine the intrinsic activity of a compound at its receptor target. For the pyridinylmethylenepiperidine derivatives, their 5-HT1F receptor agonist activity was evaluated in cellular models. nih.gov These assays confirmed that compounds such as C1-C6 exhibited potent agonist activities, comparable to the positive control, lasmiditan. nih.gov Such cellular models are critical in the early stages of drug discovery to confirm that receptor binding translates into a functional cellular response.

Enzyme Inhibition Profiling (e.g., FAAH, AMPK, Choline (B1196258) Transporter)

The inhibitory activity of "this compound" and its analogs has been investigated against several enzymes, revealing a diverse inhibitory profile.

In Vitro Enzyme Activity Assays

Lysine (B10760008) Specific Demethylase 1 (LSD1): A study on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds identified them as potent inhibitors of LSD1, an enzyme implicated in cancer through the regulation of histone methylation. Several compounds in this series exhibited Kᵢ values as low as 29 nM. nih.gov These compounds were also shown to be highly selective for LSD1 over the related monoamine oxidases A and B (MAO-A and MAO-B), with a selectivity of over 160-fold. nih.gov

Choline Transporter (CHT): A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of the presynaptic choline transporter (CHT). nih.gov Iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor. nih.gov

While specific in vitro assay data for "this compound" against Fatty Acid Amide Hydrolase (FAAH) and AMP-activated protein kinase (AMPK) is not available in the public domain, the broader class of pyridine derivatives has been investigated. For instance, novel pyridine-2-one derivatives have been identified as AMPK inhibitors. nih.gov Similarly, various heterocyclic compounds are known to inhibit FAAH. mdpi.com

Mechanistic Insights into Enzyme Inhibition

LSD1 Inhibition: Enzyme kinetics and docking studies of the 3-(piperidin-4-ylmethoxy)pyridine derivatives suggested that they act as competitive inhibitors with respect to the dimethylated H3K4 substrate of LSD1. nih.gov Molecular docking provided a plausible binding mode, indicating key interactions within the enzyme's active site. nih.gov

Choline Transporter Inhibition: For the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) series, inhibition of CHT was found to be consistent with a noncompetitive mechanism. This was determined by assessing the inhibitory activity at both low and high concentrations of choline. nih.gov

The following table summarizes the inhibitory activities of structural analogs of "this compound" against various enzymes.

| Compound Class | Target Enzyme | Key Findings | Reference |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | Potent inhibitors with Kᵢ values as low as 29 nM. Competitive inhibition mechanism. >160-fold selectivity over MAO-A and MAO-B. | nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Identification of ML352 as a potent and selective inhibitor. Noncompetitive inhibition mechanism. | nih.gov |

Nuclear Receptor Modulation (e.g., RORγt)

The modulation of nuclear receptors, particularly the Retinoic acid receptor-related orphan receptor gamma t (RORγt), is a key therapeutic strategy for autoimmune diseases. RORγt is a transcription factor that plays a crucial role in the differentiation and activation of Th17 cells, which are implicated in the pathogenesis of conditions like psoriasis. nih.govnih.gov

While direct studies on this compound as a RORγt modulator are not extensively documented, research on structurally similar compounds provides compelling evidence for its potential in this area. For instance, a series of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives incorporating a piperidine ring connected by an ether linkage have been identified as potent RORγt inverse agonists. nih.govresearchgate.net In one study, the replacement of a piperazine (B1678402) moiety with a piperidine-ether linkage in a series of RORγt inverse agonists led to the development of analogues with significant inhibitory activity. nih.gov Specifically, a cis-piperidine analogue demonstrated a RORγt inhibitory IC50 of 51 nM. nih.gov These findings suggest that the pyridine-piperidine ether scaffold present in this compound could serve as a valuable framework for the design of novel RORγt modulators.

Table 1: RORγt Inhibitory Activity of a Structurally Related Piperidine-Ether Analogue

| Compound | RORγt IC50 (nM) |

| cis-piperidine analogue | 51 |

Data sourced from a study on nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives. nih.gov

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The pyridine and piperidine moieties are common structural features in many kinase inhibitors.

Although specific kinase inhibition data for this compound is limited, studies on related structures highlight the potential of this scaffold. For example, a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds, which are structurally similar, investigated their selectivity against Akt kinase, a key enzyme in cancer pathways. The most potent compound in that series showed only weak activity against human Akt with an IC50 value of 87.6 ± 21.6 μM, indicating high selectivity for its primary target, Lysine Specific Demethylase 1 (LSD1), over this particular kinase. nih.gov

Furthermore, novel pyridine and pyrazolyl pyridine conjugates have been synthesized and evaluated as PIM-1 kinase inhibitors. nih.gov PIM-1 is a serine/threonine kinase implicated in the progression of various cancers, making it an attractive therapeutic target. nih.gov In one study, a synthesized acetohydrazide derivative of pyridine showed potent PIM-1 kinase inhibition with an IC50 value of 20.4 nM. nih.gov This demonstrates the potential of the pyridine core, shared by this compound, to be incorporated into potent kinase inhibitors.

Other Biological Targets Implicated in Related Pyridine/Piperidine Structures

The versatile pyridine-piperidine scaffold has been explored for a wide range of other biological activities.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Piperidine derivatives have been a source of compounds with antibacterial and antifungal properties. biointerfaceresearch.comresearchgate.netacademicjournals.org For instance, newly synthesized piperidine derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net In one study, a synthesized piperidine derivative demonstrated good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.comresearchgate.net Another study on 2-hydroxypyrrolidine/piperidine derivatives found that a 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) derivative was highly sensitive against all five tested bacterial strains, with a maximum zone of inhibition of 28 ± 0.14 mm against Escherichia coli. symbiosisonlinepublishing.com

Antitumor Activity

The pyridine and piperidine rings are present in numerous anticancer agents. nih.govresearchgate.net The antitumor potential of pyridine derivatives has been demonstrated in various studies. For example, a novel pyridine derivative, LHT-17-19, has shown both antitumor and antimetastatic properties in murine models of lung cancer. rrpharmacology.rucyberleninka.ru Furthermore, piperidine-containing compounds have been investigated for their effects on colon cancer cells, where treatment with 2-amino-4-(1-piperidine) pyridine was found to inhibit the proliferation of HT29 and DLD-1 cells. nih.gov

Analgesic and Sedative Properties

Piperidine derivatives have a long history in the development of analgesic drugs. nih.gov Their mechanism of action can involve interactions with opioid receptors or other pathways related to pain perception. nih.govnih.govacs.org Studies on new pyridine-based heterocyclic derivatives have shown significant analgesic activity in animal models. researchgate.net The analgesic effects of some of these compounds were suggested to be mediated through neuronal nicotinic acetylcholine (B1216132) receptors. researchgate.net

Antidiabetic and Metabolic Pathway Regulation

Several pyridine and piperidine derivatives have been investigated for their potential in managing diabetes and metabolic disorders. jchemrev.comnih.govpensoft.netijnrd.org One of the key targets in this area is the dipeptidyl peptidase-4 (DPP-4) enzyme. pensoft.net Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose control. pensoft.net A series of piperazine and pyridine derivatives were designed and synthesized as potential DPP-4 inhibitors, with some compounds showing promising in vitro inhibitory activity. pensoft.net Additionally, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been screened for their ability to inhibit the α-amylase enzyme, another important target in diabetes therapy. Several of these derivatives demonstrated excellent inhibition of α-amylase, with IC50 values significantly lower than the reference drug acarbose. mdpi.com Furthermore, piperine, an alkaloid containing a piperidine moiety, and its derivatives have been evaluated as PPAR-γ agonists, demonstrating a potential mechanism for their antidiabetic effects. nih.gov

Table 2: Investigated Biological Activities of Related Pyridine/Piperidine Structures

| Biological Activity | Target/Mechanism | Example Compound Class/Derivative |

| Antimicrobial | Bacterial cell wall/protein synthesis | Piperidine derivatives |

| Antitumor | Kinase inhibition, apoptosis induction | Pyridine derivatives, 2-amino-4-(1-piperidine) pyridine |

| Analgesic | Opioid receptors, nicotinic acetylcholine receptors | Pyridine-based heterocycles |

| Antidiabetic | DPP-4 inhibition, α-amylase inhibition, PPAR-γ agonism | Piperazine/pyridine derivatives, pyrazolo[3,4-b]pyridines, Piperine derivatives |

Preclinical Biological Evaluation of 3 Methoxy 5 Piperidin 4 Yloxy Pyridine Derivatives

In Vitro Cell-Based Assays for Pharmacological Activity

In vitro assays are fundamental for the initial characterization of the pharmacological profile of new compounds. These cell-based studies allow for the determination of specific molecular interactions, effects on cell viability, and functional consequences of target engagement in a controlled environment.

Receptor binding assays are crucial for quantifying the affinity of a compound for its molecular target. Derivatives of the pyridine (B92270) scaffold have been developed as selective ligands for various receptors. For instance, a structurally related compound, 3-Methoxy-5-(pyridin-2-ylethynyl)pyridine (Methoxy-PEPy), has been identified as a selective and high-affinity antagonist for the Metabotropic Glutamate (B1630785) Subtype 5 (mGlu5) receptor. nih.gov Radioligand binding studies using [³H]Methoxy-PEPy are employed to characterize the binding properties of new compounds at this receptor. researchgate.net These assays typically involve incubating cell membranes expressing the target receptor with the radioligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, which is the concentration required to inhibit 50% of the specific binding.

| Compound | Target Receptor | Assay Type | Affinity Metric | Value |

| Methoxy-PEPy | Metabotropic glutamate receptor 5 (mGlu5) | Radioligand Displacement | IC50 | 1.0 nM |

This table is interactive. You can sort and filter the data.

A significant area of investigation for pyridine derivatives is in oncology. Cell growth inhibition assays are used to evaluate the cytotoxic or cytostatic effects of these compounds on various cancer cell lines. Derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.gov The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. researchgate.net

Studies have shown that these LSD1 inhibitors can strongly inhibit the proliferation of several leukemia and solid tumor cell lines with low micromolar to nanomolar efficacy, while exhibiting negligible effects on normal, non-cancerous cells. nih.gov For context, other novel pyridine-based compounds have been tested against a panel of cancer cell lines including those for colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7). strath.ac.uk

| Compound Class | Target | Cancer Cell Type | Efficacy Metric | Value |

| 3-(piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Leukemia & Solid Tumor Cells | EC50 | As low as 280 nM nih.gov |

This table is interactive. You can sort and filter the data.

Beyond binding, functional assays are necessary to confirm that a compound's interaction with its target leads to a desired biological response. For mGlu5 receptor antagonists like Methoxy-PEPy, functional potency is assessed by measuring changes in intracellular signaling. One common method involves using cells stably expressing the human mGlu5 receptor and measuring changes in cytosolic Ca²⁺ concentrations using a fluorescent dye. Antagonists are evaluated for their ability to block the Ca²⁺ mobilization induced by a receptor agonist.

In the context of epigenetic targets, such as the LSD1 inhibitors derived from 3-(piperidin-4-ylmethoxy)pyridine, target engagement is demonstrated by measuring the downstream effects of enzyme inhibition. Potent inhibitors in this class have been shown to increase cellular levels of histone H3 lysine (B10760008) 4 (H3K4) methylation, confirming their mechanism of action within the cell. nih.gov

| Compound Class/Example | Target | Functional Readout | Result |

| Methoxy-PEPy | mGlu5 Receptor | Inhibition of agonist-induced Ca²⁺ mobilization | Potent antagonism |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | Cellular H3K4 methylation levels | Increased methylation nih.gov |

This table is interactive. You can sort and filter the data.

In Vivo Studies in Animal Models (non-human, non-clinical)

Following promising in vitro results, compounds are advanced to in vivo studies in animal models. These experiments are designed to evaluate the efficacy of the compounds in a complex biological system and to measure pharmacodynamic markers that confirm target engagement in a living organism.

Derivatives of the core pyridine structure have been evaluated in various animal models of disease. The choice of model depends on the compound's in vitro pharmacological profile.

Neurological Disorders: Noncompetitive mGlu5 receptor antagonists, a class that includes analogs of Methoxy-PEPy, have demonstrated anxiolytic activity in rodent models such as the Vogel conflict test and the fear-potentiated startle paradigm. researchgate.net

Inflammatory Conditions: Other pyridine derivatives have been investigated for their anti-inflammatory potential. For example, an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1) was shown to reduce inflammatory cell recruitment in a mouse model of asthma. mdpi.com

Cancer: Given the potent in vitro antiproliferative activity of LSD1 inhibitors, these compounds are strong candidates for evaluation in xenograft models of human cancers. In such models, human tumor cells are implanted in immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed. nih.gov

Infectious Diseases: In other therapeutic areas, pyridine derivatives have been tested for antiviral efficacy. One compound, SMU-V18, significantly inhibited Vesicular Stomatitis Virus (VSV) infection in various tissues and prolonged the survival time of infected mice. nih.gov

Pharmacodynamic (PD) biomarker studies are essential to link drug exposure to a biological effect, providing evidence of target engagement in vivo. For compounds targeting the central nervous system, such as mGlu5 receptor antagonists, receptor occupancy is a key PD biomarker. Studies using the radiolabeled compound [³H]Methoxy-PEPy have been conducted in rats and mice to quantify the occupancy of mGlu5 receptors in the brain following systemic administration of unlabeled antagonists. nih.gov

These studies revealed that compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) could achieve high levels of receptor occupancy in the brain. nih.gov For example, MPEP maintained over 75% receptor occupancy for two hours in rats. nih.gov Such data are crucial for understanding the relationship between the dose administered, the concentration of the drug in the target tissue, and the degree of interaction with the molecular target.

| Compound | Animal Model | Biomarker | Finding |

| MPEP | Rat | mGlu5 Receptor Occupancy | >75% occupancy maintained for 2 hours nih.gov |

| MTEP | Rat | mGlu5 Receptor Occupancy | >75% occupancy maintained for 2 hours nih.gov |

| MPEP | Mouse | mGlu5 Receptor Occupancy | >75% occupancy maintained for 30 minutes nih.gov |

| MTEP | Mouse | mGlu5 Receptor Occupancy | >75% occupancy maintained for 15 minutes nih.gov |

This table is interactive. You can sort and filter the data.

Imaging Studies (e.g., PET Imaging for Target Engagement)

Positron Emission Tomography (PET) imaging is a powerful in vivo technique utilized in preclinical studies to visualize and quantify the distribution and target engagement of novel drug candidates. For derivatives of 3-Methoxy-5-(piperidin-4-yloxy)pyridine, which are often designed to target specific receptors in the central nervous system like the muscarinic acetylcholine (B1216132) receptors (mAChRs), PET studies are crucial for confirming that the compound reaches its intended target in a living organism. These studies typically involve radiolabeling a derivative with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), and then monitoring its behavior in animal models.

The primary goals of these imaging studies are to assess brain penetration, determine the regional distribution of the radiotracer, and demonstrate specific binding to the target receptor. High uptake in brain regions known to express the target receptor, and low uptake in regions lacking the receptor (like the cerebellum for some mAChR subtypes), is an early indicator of successful target engagement.

To confirm the specificity of the binding, blocking studies are often conducted. In these experiments, a non-radiolabeled version of the drug or a known antagonist for the target receptor is administered prior to the radiotracer. A significant reduction in the radiotracer's signal in the target-rich regions following the blocking agent indicates that the radiotracer is binding specifically to the intended target.

For instance, in the development of novel M1 muscarinic acetylcholine receptor agonists, PET imaging in non-human primates is a common step. Studies on compounds like ¹¹C-LSN3172176 have shown high uptake in M1-rich areas such as the basal ganglia and frontal cortex, with low uptake in the cerebellum. snmjournals.org Pre-treatment with a non-selective muscarinic antagonist like scopolamine (B1681570) has been shown to significantly reduce the binding of these radiotracers, confirming their specific binding to mAChRs in vivo. snmjournals.org

The data gathered from these PET imaging studies, including the total distribution volume (V T ) and the non-displaceable binding potential (BP ND ), provide quantitative measures of receptor density and occupancy. This information is invaluable for establishing a drug's dose-receptor occupancy relationship, which is critical for predicting therapeutic dose ranges in humans. snmjournals.org

Below are examples of data tables that are typically generated during the preclinical evaluation of such compounds.

Table 1: In Vitro Binding Affinities of a Representative M1-Selective Agonist Radiotracer Candidate

| Receptor Subtype | Binding Affinity (K i , nM) |

| M1 | 8.9 |

| M2 | 63.8 |

| M3 | 3,031 |

| M4 | 41.4 |

| M5 | 55.6 |

This table illustrates the binding profile of a potential PET tracer, showing high affinity for the target receptor (M1) and lower affinity for other related receptor subtypes, indicating its selectivity. nih.gov

Table 2: Regional Brain Uptake of a Novel Radiotracer in a Non-Human Primate Model

| Brain Region | Total Distribution Volume (V T ) | Non-Displaceable Binding Potential (BP ND ) |

| Basal Ganglia | High | 4.0 - 8.5 |

| Frontal Cortex | High | 4.0 - 8.5 |

| Hippocampus | High | 4.0 - 8.5 |

| Cerebellum | Low | - |

This table demonstrates the typical distribution of a successful CNS PET radiotracer, with high uptake and specific binding in target-rich regions and low uptake in a reference region lacking the target. snmjournals.org

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking simulations are pivotal for predicting the binding orientation and affinity of a small molecule to a target protein. For 3-Methoxy-5-(piperidin-4-yloxy)pyridine, specific molecular docking studies detailing its interaction with biological targets have not been identified in a comprehensive literature search.

However, studies on analogous compounds, such as those containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, have been subjected to molecular modeling and docking to understand their binding modes. nih.govnih.gov For instance, in research related to inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), docking studies suggested that the protonated piperidine (B6355638) amino group could form crucial hydrogen bonds with specific amino acid residues like Asp555, while the pyridine (B92270) ring could engage in favorable electrostatic and hydrophobic interactions within the receptor's active site. nih.gov Such analyses, while not directly on this compound, highlight the potential interaction patterns for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A thorough search of scientific databases did not yield any specific QSAR models or studies developed for or including this compound. The development of a robust QSAR model requires a dataset of multiple, structurally related compounds with corresponding activity data, which may not be publicly available for this specific chemical scaffold.

Prediction of Pharmacokinetic Properties (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in computational drug discovery. There are no specific published reports detailing the in silico ADME profile of this compound. Such studies are typically conducted during proprietary drug development processes and are often not disclosed in public literature. General computational tools can predict these properties, but specific, validated research findings for this compound are not available.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. This analysis provides insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. At present, there are no specific DFT calculation results published in the scientific literature for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and the stability of ligand-receptor complexes. No specific molecular dynamics simulation studies for this compound, either in isolation for conformational analysis or in complex with a biological target to assess binding stability, were found in the reviewed literature.

Analytical and Spectroscopic Characterization Methods for 3 Methoxy 5 Piperidin 4 Yloxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Methoxy-5-(piperidin-4-yloxy)pyridine. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methoxy (B1213986) group. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the methoxy group would present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The protons on the piperidine ring would exhibit more complex splitting patterns in the upfield region, typically between δ 1.5-3.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The methoxy carbon would appear around δ 55-60 ppm. The carbons of the piperidine ring would be found in the aliphatic region of the spectrum. For instance, in the related compound 2-(3-Methoxyphenyl)pyridine, the methoxy carbon appears at δ 55.3 ppm, and the aromatic carbons are observed between δ 111.9 and 160.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | Multiplet |

| Piperidine-H (axial & equatorial) | 1.5 - 3.5 | Multiplet |

| Methoxy-H | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C | 100 - 160 |

| Piperidine-C | 25 - 60 |

| Methoxy-C | 55 - 60 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₆N₂O₂, the expected exact mass is approximately 208.1212 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 208 or 209, respectively.

Further fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the ether bond, loss of the methoxy group, or fragmentation of the piperidine ring. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the molecular formula.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₆N₂O₂ | ~208.12 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O (ether), C=N and C=C (aromatic ring), N-H (piperidine), and C-H (aliphatic and aromatic) bonds.

The C-O stretching vibration of the aryl ether and the aliphatic ether would likely appear in the region of 1250-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1450 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring would be expected as a band in the 3500-3300 cm⁻¹ region, which may be broad. The C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The spectrum of the related compound 4-Methoxypyridine shows characteristic bands that can be used for comparison. spectrabase.com

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperidine) | Stretch | 3500 - 3300 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=C, C=N (Pyridine) | Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Elucidation

For derivatives of this compound that are crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Chromatographic Methods (e.g., HPLC) for Purity and Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of synthetic batches of this compound and for its quantification in various matrices.

A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. For similar piperidine-containing compounds, HPLC methods have been developed that demonstrate the ability to achieve purities of greater than 98%.

Table 5: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Future Directions and Research Gaps

Novel Synthetic Routes for Improved Efficiency and Scalability

The synthesis of substituted piperidines and the formation of ether linkages are foundational to producing compounds like 3-Methoxy-5-(piperidin-4-yloxy)pyridine. While traditional methods such as the hydrogenation of pyridine (B92270) precursors and Williamson ether synthesis are established, future research must focus on more efficient, scalable, and stereoselective routes. nih.govbeilstein-journals.org

Recent advancements have pointed toward several promising avenues:

Cascade Reactions: Combining hydrogenation and functionalization steps into a one-pot process can significantly reduce synthesis time and cost. nih.gov

Biocatalysis and C-H Oxidation: A novel two-stage process utilizing biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis offers a modular approach to building complex piperidines. news-medical.net This method can reduce multi-step syntheses to as few as two to five steps, improving efficiency and avoiding the need for costly precious metal catalysts like palladium. news-medical.net

Asymmetric Synthesis: For compounds with potential stereoisomers, developing enantioselective techniques is crucial. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, have been used to create enantioenriched 3-substituted piperidines from dihydropyridine (B1217469) precursors. acs.org

These modern strategies offer substantial improvements over classical multi-step syntheses, which often suffer from lower yields and the need for protecting groups.

| Synthetic Strategy | Description | Advantages | Reference |

| Hydrogenation/Reduction | Reduction of substituted pyridine rings using metal- or organocatalysis. | Well-established, versatile for various pyridine substrates. | nih.gov |

| Biocatalytic C-H Oxidation | Uses enzymes to selectively add a hydroxyl group to the piperidine (B6355638) ring, followed by cross-coupling. | Reduces step count, avoids protecting groups, cost-effective. | news-medical.net |

| Asymmetric Carbometalation | Rh-catalyzed reaction of boronic acids with dihydropyridines to produce specific enantiomers. | High enantioselectivity, broad functional group tolerance. | acs.org |

| Cascade Reactions | Combines multiple reaction steps (e.g., coupling and hydrogenation) into a single process. | Increased efficiency, reduced waste and purification steps. | nih.gov |

Deeper Mechanistic Understanding of Biological Activity

The biological activity of pyridyl piperidine ethers has been linked to several important targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov However, a deeper mechanistic understanding is required to move beyond initial findings.

Future research should focus on:

Elucidating Precise Binding Modes: While computational docking studies have provided hypothetical binding poses, these models require experimental validation. nih.gov Techniques such as X-ray crystallography or cryo-electron microscopy of the compound bound to its target protein would provide definitive structural information.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed. Research on related compounds has shown that the pyridine core and the specific substitution pattern on the piperidine ring are critical for activity. nih.gov A thorough SAR study would clarify the role of the methoxy (B1213986) group, the ether linkage, and the piperidine nitrogen in target engagement.

Enzyme Kinetics and Selectivity: For enzyme-inhibiting compounds like LSD1 inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov Furthermore, selectivity profiling against related enzymes, such as monoamine oxidases (MAO-A and MAO-B), is essential to minimize off-target effects. nih.gov

Exploration of New Therapeutic Indications for Pyridyl Piperidine Ethers

The structural motifs present in pyridyl piperidine ethers are found in drugs targeting a wide array of diseases. ijnrd.orgnih.gov This suggests that this chemical class may have therapeutic applications beyond its currently investigated roles.

Potential new indications for exploration include:

Neuropsychiatric and Neurodegenerative Disorders: Given the activity of related compounds at nAChRs and as norepinephrine (B1679862) reuptake inhibitors, there is potential for developing treatments for conditions like ADHD, depression, and Alzheimer's disease. ijnrd.orgnih.govnih.gov

Oncology: The discovery of potent LSD1 inhibition by a related scaffold highlights the potential for this class in cancer treatment, as LSD1 is a target for certain cancers. nih.gov

Anti-inflammatory and Antimicrobial Agents: Pyridine and piperidine derivatives are known to possess a wide range of pharmacological actions, including anti-inflammatory, antimicrobial, and antiviral properties. ijnrd.orgresearchgate.net High-throughput screening of a library of pyridyl piperidine ethers against these targets could uncover new lead compounds.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery, allowing for the rapid screening of virtual libraries and the prediction of molecular properties. Future research on this compound and its analogs should incorporate more advanced computational methods.

| Computational Method | Application | Future Direction | Reference |

| Molecular Docking | Predicts the binding orientation of a ligand to its protein target. | Use more flexible docking protocols and advanced scoring functions. | nih.gov |

| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new analogs. | Develop more sophisticated models like group-based QSAR (GQSAR) and 3D-QSAR. | researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex over time. | Provides insights into binding stability, conformational changes, and the role of solvent. | researchgate.net |

| ADMET Prediction | Uses algorithms (e.g., CNS-MPO, hERG) to predict drug-like properties like brain penetration and cardiotoxicity. | Incorporate machine learning and AI for more accurate predictions of metabolism and toxicity. | nih.gov |

By leveraging these advanced methodologies, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process and reducing costs. researchgate.netnih.gov

Development of Targeted Probes for Biological Systems

A molecule with high affinity and selectivity for a biological target can be adapted into a chemical probe to study that target's function and distribution. Given that pyridyl piperidine ethers can be potent ligands for specific receptors and enzymes, they represent ideal candidates for probe development. nih.govnih.gov

Future work in this area could involve:

Fluorescent Probes: A potent pyridyl piperidine ether could be chemically linked to a fluorophore, such as a BODIPY dye. rsc.org Such a probe would allow for the visualization of the target protein in cells and tissues using fluorescence microscopy, aiding in understanding its subcellular localization and trafficking.

Radiolabeled Ligands for PET Imaging: For targets within the central nervous system, developing a positron emission tomography (PET) ligand is invaluable. This involves synthesizing an analog of this compound containing a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). This would enable non-invasive in vivo imaging of the target, which is critical for confirming target engagement in preclinical and clinical studies. The use of tritiated ligands like [3H]Methoxy-PEPy for in vivo receptor occupancy studies already demonstrates the feasibility of this approach.

Affinity-Based Probes: These probes can be used for target identification and validation. By attaching a reactive group or a photo-affinity label to the pyridyl piperidine ether scaffold, researchers can covalently label the target protein, allowing for its isolation and identification.

The development of such probes would not only advance our understanding of the specific targets of this chemical class but also provide powerful tools for the broader scientific community. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-methoxy-5-(piperidin-4-yloxy)pyridine, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where the piperidin-4-yloxy group is introduced to the pyridine core. A typical protocol involves reacting 5-fluoro-3-methoxypyridine with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to facilitate ether bond formation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Impurities often arise from incomplete substitution or oxidation byproducts, which can be minimized by inert atmosphere handling and strict temperature control (0–5°C during substitution) .

Q. How is this compound structurally characterized?

- Methodological Answer : Characterization employs:

- X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the methoxy group) .

- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns: the methoxy group appears as a singlet (~δ 3.8 ppm), while piperidinyl protons show distinct splitting patterns (δ 1.5–3.5 ppm) .

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 235.1445) .

Q. What are the primary therapeutic targets of this compound?

- Methodological Answer : It acts as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGlu5) , validated via:

- Calcium mobilization assays in HEK293 cells expressing mGlu5, showing IC₅₀ values <100 nM .

- Radioligand binding studies using [³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine to confirm competitive displacement at the allosteric site (Kᵢ ~20 nM) .

Advanced Research Questions

Q. How can researchers optimize radioligand binding assays for mGlu5 using this compound?

- Methodological Answer : Key steps include:

- Tritiation of the compound to produce [³H]this compound for saturation binding (KD ~15 nM in rat cortical membranes) .

- Competition assays with unlabeled MPEP (a reference antagonist) to validate specificity. Data analysis via nonlinear regression (e.g., GraphPad Prism) distinguishes allosteric vs. orthosteric binding .

- Selectivity screening against mGlu1-4 and mGlu7-8 to exclude off-target effects .

Q. How do researchers resolve discrepancies between functional antagonism and binding affinity data?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, receptor density). Mitigation strategies:

- Cross-validation using both cell-based (e.g., calcium flux) and membrane-based (radioligand) assays .

- Molecular dynamics simulations to assess compound-receptor interactions under physiological pH and ionic strength .

- Probe recalibration with structurally related antagonists (e.g., MTEP) to normalize potency metrics .

Q. What experimental approaches elucidate the compound’s allosteric modulation mechanism?

- Methodological Answer :

- Schild analysis to determine non-competitive inhibition (slope ≠ 1 in presence of increasing glutamate concentrations) .

- Cryo-EM or mutagenesis to map binding pockets (e.g., residues in transmembrane domain 7 critical for antagonism) .

- In vivo receptor occupancy via PET imaging with [¹¹C]ABP688 to correlate target engagement with behavioral outcomes in preclinical models .

Q. How is structure-activity relationship (SAR) analysis conducted for mGlu5 antagonism?

- Methodological Answer :

- Core modifications : Replacing the methoxy group with halogens (e.g., Cl) reduces potency (IC₅₀ >500 nM), while bulkier substituents (e.g., ethynyl) enhance binding .

- Piperidine substitution : N-methylation decreases blood-brain barrier penetration (logP increase from 1.8 to 2.5), as shown in pharmacokinetic studies .

- Data table :

| Analog | Substituent | mGlu5 IC₅₀ (nM) | logP |

|---|---|---|---|

| Parent compound | 3-OCH₃, 5-piperidinyl | 85 | 1.8 |

| 5-(Pyridin-2-ylethynyl) | Ethynyl linker | 22 | 2.1 |

| N-Methyl-piperidine | N-CH₃ | 120 | 2.5 |

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.